molecular formula C10H5Br2NO2 B13223312 6,8-Dibromoisoquinoline-1-carboxylic acid

6,8-Dibromoisoquinoline-1-carboxylic acid

Cat. No.: B13223312
M. Wt: 330.96 g/mol
InChI Key: RASNOBCRGVGLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅Br₂NO₂ and a molecular weight of 330.96 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 6,8-Dibromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6 and 8 positions.

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination techniques with optimization for large-scale synthesis.

Chemical Reactions Analysis

6,8-Dibromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Mechanism of Action

The exact mechanism of action of 6,8-Dibromoisoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .

Comparison with Similar Compounds

6,8-Dibromoisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H5Br2NO2

Molecular Weight

330.96 g/mol

IUPAC Name

6,8-dibromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5Br2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15)

InChI Key

RASNOBCRGVGLLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.